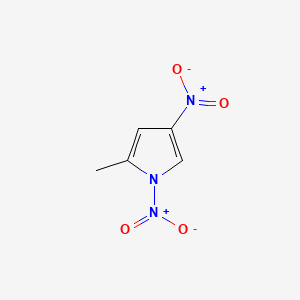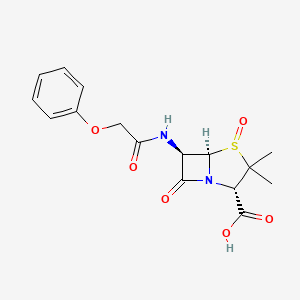
Psychotridine
Vue d'ensemble
Description
La psychotridine est un alcaloïde présent dans plusieurs espèces du genre Psychotria, notamment Psychotria colorata, Psychotria forsteriana, Psychotria lyciiflora, Psychotria oleoides et Psychotria beccarioides . Ce composé a suscité un intérêt en raison de ses propriétés analgésiques et de sa capacité à inhiber la liaison de la dizocilpine aux membranes corticales, suggérant qu’il agit comme un antagoniste non compétitif du récepteur NMDA .
Applications De Recherche Scientifique
Psychotridine has several scientific research applications:
Chemistry: It serves as a model compound for studying complex alkaloid synthesis and stereochemical assignments.
Industry: While not yet widely used industrially, its unique properties make it a candidate for future pharmaceutical developments.
Mécanisme D'action
La psychotridine exerce ses effets principalement en agissant comme un antagoniste non compétitif du récepteur NMDA. Cela signifie qu’elle inhibe la liaison de la dizocilpine aux membranes corticales, ce qui est associé à ses propriétés analgésiques . Les cibles moléculaires impliquées comprennent les récepteurs NMDA, qui jouent un rôle crucial dans la plasticité synaptique et la fonction de la mémoire.
Composés similaires :
Hodgkinsine : Un autre alcaloïde présent dans le genre Psychotria, connu pour ses propriétés analgésiques.
Umbellatine : Un alcaloïde de Psychotria umbellata, qui présente également des effets analgésiques et agit sur les récepteurs NMDA.
Comparaison :
This compound vs. Hodgkinsine : Les deux composés partagent des propriétés analgésiques et agissent sur les récepteurs NMDA.
La structure unique de la this compound et son mécanisme d’action la distinguent des autres alcaloïdes similaires, ce qui en fait un composé précieux pour la recherche approfondie et les applications thérapeutiques potentielles.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Psychotridine plays a significant role in biochemical reactions, particularly in inhibiting the aggregation of human platelets. It inhibits ADP-, collagen-, or thrombin-induced aggregation of washed isolated human platelets with IC50 values of 1.4, 1.4, and 3.9 µM, respectively . This compound interacts with various enzymes and proteins, including those involved in platelet aggregation and cellular signaling pathways. These interactions are crucial for its biological activity and therapeutic potential.
Cellular Effects
This compound exerts cytotoxic effects on various cell types, including HTC rat hepatocellular carcinoma cells . It influences cell function by inhibiting cell signaling pathways, affecting gene expression, and altering cellular metabolism. This compound’s impact on cell signaling pathways includes its role as a non-competitive NMDA receptor antagonist, which affects neurotransmission and cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a non-competitive NMDA receptor antagonist, this compound inhibits the binding of dizocilpine to cortical membranes in vitro . This inhibition affects neurotransmission and cellular signaling pathways, leading to its diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects on cellular processes . Long-term exposure to this compound can lead to sustained inhibition of platelet aggregation and cytotoxicity in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits analgesic effects and reduces paw licking induced by capsaicin in mice . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects observed in these studies provide valuable insights into the compound’s safety and efficacy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse totale de la psychotridine implique l’assemblage énantiosélectif de cyclotryptamines enrichies énantiomériquement. Des réactions d’amination C-H catalysées par des métaux sont également employées dans des contextes complexes .
Méthodes de production industrielle : Actuellement, il n’existe aucune méthode de production industrielle à grande échelle pour la this compound. La synthèse reste un processus complexe généralement réalisé dans les laboratoires de recherche.
Analyse Des Réactions Chimiques
Types de réactions : La psychotridine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels présents dans le composé.
Réduction : Cette réaction peut être utilisée pour réduire des groupes fonctionnels spécifiques au sein de la molécule.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs courants comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles dans des conditions appropriées.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués et des conditions de réaction.
4. Applications de la recherche scientifique
La this compound a plusieurs applications en recherche scientifique :
Industrie : Bien qu’elle ne soit pas encore largement utilisée dans l’industrie, ses propriétés uniques en font un candidat pour les futurs développements pharmaceutiques.
Comparaison Avec Des Composés Similaires
Hodgkinsine: Another alkaloid found in the genus Psychotria, known for its analgesic properties.
Umbellatine: An alkaloid from Psychotria umbellata, which also exhibits analgesic effects and acts on NMDA receptors.
Comparison:
Psychotridine vs. Hodgkinsine: Both compounds share analgesic properties and act on NMDA receptors.
This compound vs. Umbellatine: While both compounds exhibit analgesic effects, this compound’s mechanism involves non-competitive inhibition of NMDA receptors, whereas umbellatine’s effects are partially reversed by naloxone, indicating involvement of opioid receptors as well.
This compound’s unique structure and mechanism of action distinguish it from other similar alkaloids, making it a valuable compound for further research and potential therapeutic applications.
Propriétés
IUPAC Name |
3-methyl-5,8b-bis[3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H62N10/c1-61-28-23-51(33-13-6-8-21-41(33)56-46(51)61)35-15-10-16-36-43(35)58-48-53(36,25-30-63(48)3)38-18-12-20-40-45(38)60-50-55(40,27-32-65(50)5)54-26-31-64(4)49(54)59-44-37(17-11-19-39(44)54)52-24-29-62(2)47(52)57-42-22-9-7-14-34(42)52/h6-22,46-50,56-60H,23-32H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJSMVZSIBHXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C7=C8C(=CC=C7)C9(CCN(C9N8)C)C12CCN(C1NC1=C(C=CC=C21)C12CCN(C1NC1=CC=CC=C21)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H62N10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501046292 | |
| Record name | Psychotridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501046292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
863.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52617-25-1 | |
| Record name | 3a(1H),7′:3′a,3′′a(1′H,1′′H):7′′,3′′′a(1′′′H):7′′′,3′′′′a(1′′′′H)-Quinquepyrrolo[2,3-b]indole, 2,2′,2′′,2′′′,2′′′′,3,3′,3′′,3′′′,3′′′′,8,8′,8′′,8′′′,8′′′′,8a,8′a,8′′a,8′′′a,8′′′′a-eicosahydro-1,1′,1′′,1′′′,1′′′′-pentamethyl-, stereoisomer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52617-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Psychotridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052617251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Psychotridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501046292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)hydroxylamine](/img/structure/B1217063.png)







